molecular formula C12H17NO2 B173425 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine CAS No. 148870-56-8

1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine

Cat. No.: B173425
CAS No.: 148870-56-8
M. Wt: 207.27 g/mol
InChI Key: SAVVFXUMMFHSJC-UHFFFAOYSA-N
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Description

Chemical Identity: The compound, also known as (7S)-3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, features a bicyclo[4.2.0]octatriene core with methoxy groups at positions 3 and 4 and an N-methylmethanamine substituent at position 5. Its stereochemistry is critical, as the (7S)-enantiomer is a key intermediate in synthesizing ivabradine, a pharmaceutical agent used to treat chronic heart failure and angina .

Pharmacological Relevance:
As an ivabradine precursor, it contributes to the drug’s mechanism of action as a selective inhibitor of the cardiac pacemaker $I_f$ current, reducing heart rate without affecting myocardial contractility . Its hydrochloride salt (CAS 866783-13-3) is frequently referenced in impurity profiles and regulatory documentation .

Properties

IUPAC Name

1-(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVVFXUMMFHSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162527
Record name 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

148870-56-8, 148870-55-7
Record name 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
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Record name 3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
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Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-N-methyl
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Record name [(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]carbamic acid , ethyl ester
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Preparation Methods

Reaction Conditions and Optimization

The process employs lipase (EC 3.1.1.3) with a carbonate acylating agent (R1O-(CO)-OR1, where R1 = C1–C6 alkyl, allyl, or benzyl) in organic or aqueous-organic solvents. Key parameters include:

ParameterOptimal RangeImpact on Yield/Enantioselectivity
Acylating agent (eq.)1–15 molar equivalentsHigher equivalents favor reaction completion but increase cost.
Solvent systemToluene, THF, or mixturesNon-polar solvents enhance enzyme stability and selectivity.
Substrate concentration5–500 g/LConcentrations >200 g/L risk enzyme inhibition.
Enzyme/Substrate (E/S)10:1 to 1:100 (w/w)Lower ratios reduce costs but prolong reaction time.
Temperature25–40°CTemperatures >35°C risk enzyme denaturation.

Under these conditions, the (7R) enantiomer is preferentially acylated, leaving the desired (7S)-amine unreacted. The unreacted amine is then isolated via extraction or chromatography, achieving enantiomeric excess (ee) >98%.

Mechanistic Insights

Lipases catalyze the transesterification of the carbonate with the amine’s primary -NH2 group. The enzyme’s active site accommodates the (7R) configuration due to steric complementarity, while the (7S) isomer remains unmodified. This kinetic resolution is critical for industrial-scale production, as traditional chemical methods struggle with comparable enantioselectivity.

Chemical Reduction of Carbamate Intermediates

Following enzymatic acylation, the (7S)-amine is liberated via reduction of the carbamate intermediate (IX) . This step employs strong reducing agents to cleave the carbamate group while preserving the bicyclic core.

Reduction Protocols

Two agents are predominantly used:

Reducing AgentConditionsYield (%)Purity (HPLC)
Lithium aluminum hydride (LiAlH4)0°C to reflux in THF, 2–6 h85–90≥99.5
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)25–40°C in toluene, 1–3 h88–92≥99.7

Red-Al is preferred industrially due to milder conditions and reduced risk of over-reduction. The reaction proceeds via nucleophilic attack on the carbonyl carbon, releasing CO2 and generating the free amine.

Purification and Isolation

Crude product is purified via crystallization from ethanol/water mixtures or chromatography on silica gel using ethyl acetate/hexane eluents. The final compound exhibits:

  • Melting point : 112–114°C

  • Optical rotation : [α]D20 = +42.5° (c = 1.0 in CHCl3)

  • Purity : >99.5% by HPLC

Comparative Analysis of Synthetic Routes

While alternative methods (e.g., chiral auxiliaries or asymmetric catalysis) exist, the enzymatic route dominates due to:

  • Cost-effectiveness : Lipases are reusable and require minimal co-factors.

  • Scalability : Reactions proceed efficiently at multi-kilogram scales with consistent ee.

  • Environmental impact : Reduced solvent waste compared to stoichiometric chiral resolutions.

A 2015 study reported a 92% overall yield from racemic amine to (7S)-product using optimized enzymatic and reduction steps .

Chemical Reactions Analysis

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Scientific Research Applications

Cardiovascular Treatment

Ivabradine is primarily used for managing heart rate and treating conditions such as chronic stable angina and heart failure. The compound's mechanism involves selective inhibition of the If current in the sinoatrial node, leading to a decrease in heart rate without affecting myocardial contractility. This property makes it particularly useful for patients who cannot tolerate beta-blockers.

Neurological Research

Recent studies have explored the neuroprotective effects of compounds structurally related to Ivabradine in models of neurodegenerative diseases. The modulation of heart rate and blood flow may have downstream effects on cerebral perfusion, suggesting potential applications in treating conditions like Alzheimer’s disease and other forms of dementia.

Synthesis and Derivatives

The synthesis of 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine can be achieved through various chemical pathways involving bicyclic structures. Understanding its synthesis is crucial for developing derivatives that may enhance its efficacy or reduce side effects.

Synthesis Method Yield Conditions
Method A85%Room Temperature
Method B90%Reflux in Ethanol

Case Study 1: Efficacy in Angina Pectoris

A clinical trial involving Ivabradine showed significant improvements in exercise tolerance and a reduction in angina episodes among patients with stable angina. The study emphasized the importance of heart rate reduction as a therapeutic target.

Case Study 2: Neuroprotective Effects

Research conducted on animal models indicated that compounds similar to Ivabradine could potentially mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of the Bicyclo[4.2.0]octatriene Core

1-(7-Methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine Hydrochloride
  • Structural Difference : Lacks methoxy groups and N-methylation.
  • Significance: Demonstrates how substituents influence bioactivity.
Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine (CAS 1005-19-2)
  • Structural Difference : Base structure without methoxy or N-methyl groups.
  • Significance : Highlights the role of methoxy groups in enhancing binding affinity to biological targets, as seen in ivabradine’s optimized structure .
1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine
  • Structural Difference : Contains methoxy groups but lacks N-methylation.
  • Significance : The N-methyl group in the target compound improves metabolic stability by reducing oxidative deamination, a common degradation pathway for primary amines .

Pharmacologically Relevant Derivatives

Ivabradine Impurities
  • Example : 1-(((S)-3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)urea (Catalogue PA 09 0581015).
  • Structural Difference : Urea linkage instead of N-methylamine.
  • Significance : Urea derivatives often exhibit altered solubility and reduced $I_f$ channel inhibition, emphasizing the necessity of the N-methylamine moiety for ivabradine’s activity .
(7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine Hydrochloride
  • Structural Difference : Hydrochloride salt form.
  • Significance : Enhances aqueous solubility, facilitating formulation into oral dosage forms. The salt form is standard in pharmaceutical manufacturing to improve stability .
Physicochemical Properties
Compound Name LogP (Predicted) Molecular Weight Key Functional Groups
Target Compound 1.8 207.27 (free base) 3,4-Dimethoxy, N-methylamine
1-(3,4-Dimethoxybicyclo[...]methanamine 1.5 193.23 3,4-Dimethoxy, primary amine
Bicyclo[4.2.0]octatriene-7-methanamine 0.9 133.19 Unsubstituted bicyclic core

Key Observations :

  • Methoxy groups increase LogP, enhancing membrane permeability.

Biological Activity

1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine, commonly referred to as Ivabradine impurity II or related compound 1, is a bicyclic compound with notable pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential applications in medicine.

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.24 g/mol
  • CAS Number : 73344-75-9

Structural Characteristics

The compound features a bicyclic structure with methoxy groups that enhance its lipophilicity and potential bioactivity. The presence of a nitrogen atom in the amine group suggests possible interactions with biological targets such as receptors and enzymes.

Research indicates that compounds similar to Ivabradine are known to interact with cardiac pacemaker channels (I_f channels) in the sinoatrial node of the heart. This interaction leads to a reduction in heart rate without affecting myocardial contractility, making it a candidate for treating conditions like angina pectoris and heart failure.

Pharmacological Effects

  • Cardiovascular Effects : The compound has been studied for its ability to lower heart rate through selective inhibition of I_f channels. This effect is particularly beneficial in managing chronic heart conditions by reducing myocardial oxygen demand.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter release or reduction of oxidative stress in neuronal tissues.
  • Antidepressant Activity : Some derivatives have shown promise in animal models for their antidepressant-like effects, possibly due to their influence on serotonin and norepinephrine levels.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CardiovascularDecreased heart rate in models
NeuroprotectionReduced oxidative stress
AntidepressantIncreased locomotor activity in mice

Detailed Research Findings

  • A study published in Journal of Medicinal Chemistry explored various analogs of Ivabradine and found that modifications to the methoxy groups significantly affected their interaction with I_f channels, highlighting the importance of structural optimization for enhanced efficacy .
  • Another investigation focused on the neuroprotective effects of similar compounds, demonstrating that they could reduce neuronal apoptosis under oxidative stress conditions, suggesting a potential therapeutic role in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine, considering stereochemical control and yield?

  • Methodology :

  • Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce the number of experiments while capturing interactions between variables .

  • Reference analogous bicyclo compounds (e.g., bicyclo[4.2.0]octa-triene derivatives) for insights into regioselectivity and ring-strain mitigation during synthesis .

  • Monitor intermediates via HPLC or GC-MS to track reaction progress and byproduct formation.

    • Data Table : Example Reaction Optimization
ConditionCatalystTemp (°C)Yield (%)Purity (%)
MethanolPd/C806295
THFNi604588
DCMNone252872

Q. How can advanced spectroscopic techniques confirm the structure and purity of this compound?

  • Methodology :

  • 2D NMR (HSQC, HMBC) to resolve overlapping signals in the bicyclo core and confirm methoxy group placement .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₃H₁₉NO₂) and rule out isobaric impurities.
  • X-ray crystallography for absolute stereochemical assignment if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties and reactivity of this bicyclo compound?

  • Methodology :

  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) simulations to study solvent effects on conformational stability, especially in polar solvents like DMSO or water .
  • Use reaction path search algorithms (e.g., IRC calculations) to explore possible degradation pathways or rearrangement mechanisms .

Q. How should researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodology :

  • Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines, compound purity) .
  • Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and ensure batch-to-batch consistency via QC protocols (e.g., ≥98% purity by HPLC) .
  • Publish raw datasets and experimental protocols to enable cross-lab reproducibility .

Q. What strategies resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

  • Methodology :

  • Kinetic isotope effects (KIE) and deuterium labeling to distinguish between concerted vs. stepwise mechanisms in key steps (e.g., ring-opening/closing) .
  • In-situ monitoring (e.g., FTIR, Raman spectroscopy) to detect transient intermediates and validate mechanistic hypotheses .
  • Compare computational (DFT) energy profiles with experimental activation parameters (ΔH‡, ΔS‡) for consistency .

Methodological Resources

  • Statistical DoE : Leverage tools like JMP or Minitab for factorial design and response surface modeling .
  • Computational Modeling : Access open-source platforms (e.g., Gaussian, ORCA) or commercial suites (Schrödinger) for DFT/MD studies .
  • Data Reprodubility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and curation .

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